molecular formula C4H8O4S2 B058498 (4S,5R)-1,1-dioxodithiane-4,5-diol CAS No. 120586-49-4

(4S,5R)-1,1-dioxodithiane-4,5-diol

Cat. No. B058498
M. Wt: 184.2 g/mol
InChI Key: HEDDKNPLYXIIDO-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5R)-1,1-dioxodithiane-4,5-diol, commonly known as 4,5-dioxo-1,2-dithiolane-3-thiolate (DDTT), is a sulfur-containing heterocyclic compound. It has garnered attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

(4S,5R)-1,1-dioxodithiane-4,5-diol has a unique mechanism of action, which involves the formation of a stable complex with metal ions. The thiolate group of (4S,5R)-1,1-dioxodithiane-4,5-diol acts as a strong nucleophile, and it readily forms coordination bonds with metal ions. This complex formation results in the activation of metal ions, which can then participate in various chemical reactions.

Biochemical And Physiological Effects

(4S,5R)-1,1-dioxodithiane-4,5-diol has been found to have several biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative stress. (4S,5R)-1,1-dioxodithiane-4,5-diol has also been found to have antitumor activity, which makes it a potential candidate for the development of anticancer drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of (4S,5R)-1,1-dioxodithiane-4,5-diol is its ability to form stable complexes with metal ions. This property makes it useful in various chemical reactions and analytical applications. However, the use of (4S,5R)-1,1-dioxodithiane-4,5-diol in lab experiments is limited by its low solubility in water and organic solvents. This limits its applicability in certain reactions and makes it difficult to handle in the laboratory.

Future Directions

There are several future directions for the research on (4S,5R)-1,1-dioxodithiane-4,5-diol. One potential area of research is the development of new synthetic methods for (4S,5R)-1,1-dioxodithiane-4,5-diol. Another area of research is the exploration of its potential applications in the field of catalysis. Additionally, the use of (4S,5R)-1,1-dioxodithiane-4,5-diol in the development of new sensors for the detection of metal ions and other analytes is an area of active research.

Synthesis Methods

(4S,5R)-1,1-dioxodithiane-4,5-diol can be synthesized in several ways, including oxidation of 1,2-dithiol-3-thione with potassium permanganate, oxidation of 1,2-dithiol-3-thione with hydrogen peroxide, and oxidation of 1,2-dithiol-3-thione with iodine. The most commonly used method is the oxidation of 1,2-dithiol-3-thione with potassium permanganate. This method involves the reaction of 1,2-dithiol-3-thione with potassium permanganate in the presence of sodium hydroxide to yield (4S,5R)-1,1-dioxodithiane-4,5-diol.

Scientific Research Applications

(4S,5R)-1,1-dioxodithiane-4,5-diol has been found to have potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, as a reagent in the synthesis of organic compounds, and as a probe for the detection of metal ions. (4S,5R)-1,1-dioxodithiane-4,5-diol has also been used in the preparation of sensors for the detection of hydrogen peroxide and glucose.

properties

CAS RN

120586-49-4

Product Name

(4S,5R)-1,1-dioxodithiane-4,5-diol

Molecular Formula

C4H8O4S2

Molecular Weight

184.2 g/mol

IUPAC Name

(4S,5R)-1,1-dioxodithiane-4,5-diol

InChI

InChI=1S/C4H8O4S2/c5-3-1-9-10(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4+/m1/s1

InChI Key

HEDDKNPLYXIIDO-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H]([C@H](CS(=O)(=O)S1)O)O

SMILES

C1C(C(CS(=O)(=O)S1)O)O

Canonical SMILES

C1C(C(CS(=O)(=O)S1)O)O

Other CAS RN

120586-49-4

synonyms

1,2-dithiane-4,5-diol 1,1-dioxide
NSC 624151
NSC-624151

Origin of Product

United States

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